Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate
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Overview
Description
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a chemical compound with a complex structure that includes a pyridine ring substituted with cyano, methyl, and trifluoromethyl groups, as well as a sulfanyl propanoate ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 3-cyano-6-methyl-4-(trifluoromethyl)pyridine with a suitable thiol reagent under controlled conditions to form the sulfanyl intermediate. This intermediate is then esterified with methyl propanoate to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The cyano group can be reduced to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate involves its interaction with specific molecular targets. The cyano and trifluoromethyl groups can enhance binding affinity to certain enzymes or receptors, while the sulfanyl group can participate in redox reactions. These interactions can modulate biological pathways, leading to various effects .
Comparison with Similar Compounds
Similar Compounds
- Methyl 2-{[3-cyano-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}benzoate
- Methyl {6-(adamantan-1-yl)-3-cyano-4-(trifluoromethyl)-2-pyridinyl}sulfanylacetate
- Methyl 2-{[3-cyano-6-(tricyclo[3.3.1.13,7]dec-1-yl)-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}acetate
Uniqueness
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. The presence of the trifluoromethyl group can enhance its stability and lipophilicity, making it a valuable compound for various applications .
Biological Activity
Methyl 2-{[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl}propanoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
- IUPAC Name : this compound
- Molecular Formula : C13H12F3N3O2S
- Molecular Weight : 355.32 g/mol
- CAS Number : 328285-72-9
Antimicrobial Activity
Research has indicated that derivatives of pyridine compounds exhibit antimicrobial properties. A study evaluating various pyridine derivatives demonstrated that compounds similar to this compound showed notable activity against Gram-positive and Gram-negative bacteria. The mechanism is hypothesized to involve disruption of bacterial cell wall synthesis and inhibition of protein synthesis.
Anticancer Properties
Several studies have explored the anticancer potential of pyridine derivatives. For instance, compounds with similar structures were tested for their ability to inhibit cancer cell proliferation in vitro. The results indicated that these compounds could induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
Enzyme Inhibition
The compound may also act as an inhibitor of specific enzymes involved in metabolic pathways. Research has shown that certain trifluoromethyl pyridine derivatives can inhibit enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in inflammatory responses and cancer progression.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Cell Membrane Disruption : The compound's lipophilic nature allows it to integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Apoptosis Induction : By activating intrinsic apoptotic pathways, the compound promotes programmed cell death in cancer cells.
- Enzyme Inhibition : The presence of the trifluoromethyl group enhances binding affinity to target enzymes, effectively reducing their activity.
Properties
Molecular Formula |
C12H11F3N2O2S |
---|---|
Molecular Weight |
304.29 g/mol |
IUPAC Name |
methyl 2-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanylpropanoate |
InChI |
InChI=1S/C12H11F3N2O2S/c1-6-4-9(12(13,14)15)8(5-16)10(17-6)20-7(2)11(18)19-3/h4,7H,1-3H3 |
InChI Key |
VTAMKCQTGAXSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=N1)SC(C)C(=O)OC)C#N)C(F)(F)F |
Origin of Product |
United States |
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